BenchChemオンラインストアへようこそ!

Atracurium Impurity V (Mixture of Diastereomers)

Pharmaceutical Quality Control Regulatory Compliance Method Validation

Atracurium Impurity V (CAS 1075726-86-1) is an EP-specified marker for atracurium besylate QC. This mixture of diastereomers is essential for ICH-compliant method validation and ANDA submissions. Using non-EP standards risks regulatory rejection. Procure the official EP impurity for reliable stability studies and mass balance analysis.

Molecular Formula C25H34NO6I
Molecular Weight 571.45
CAS No. 1075726-86-1
Cat. No. B601612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtracurium Impurity V (Mixture of Diastereomers)
CAS1075726-86-1
Molecular FormulaC25H34NO6I
Molecular Weight571.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atracurium Impurity V (CAS 1075726-86-1): A Critical EP Reference Standard for Atracurium Besylate Quality Control and Method Validation


Atracurium Impurity V (Mixture of Diastereomers), designated by CAS 1075726-86-1, is a specific, well-characterized process-related impurity and degradation product of the neuromuscular blocking agent atracurium besylate. As a complex mixture of diastereomers with a molecular weight of 444.5 g/mol , this compound is recognized as a key marker for assessing the purity and stability of pharmaceutical preparations containing atracurium. Its formal identification as a European Pharmacopoeia (EP) impurity standard (Atracurium EP Impurity V) [1] establishes it as a critical reference material for pharmaceutical quality control (QC) [2]. In contrast to more general reference materials or less rigorously defined impurities, Atracurium Impurity V is essential for the development, validation, and execution of analytical methods required for regulatory compliance, such as those using High-Performance Liquid Chromatography (HPLC) [3] and LC-MS [4].

Why Atracurium Impurity V (1075726-86-1) Cannot Be Replaced by a Non-EP, In-House, or Off-the-Shelf Analog


Selecting a reference standard for atracurium besylate analysis is not interchangeable with using a non-specified or loosely related impurity. Atracurium Impurity V is explicitly defined in the European Pharmacopoeia (EP) as a specific marker impurity (EP Impurity V) for quality control testing [1]. Using a generic, non-EP impurity standard, even one with a similar chemical structure, introduces significant risks. Such substitutions lack the official regulatory standing required for Abbreviated New Drug Application (ANDA) submissions, method validation according to ICH guidelines, and demonstrating compliance with Good Manufacturing Practice (GMP) . Furthermore, Atracurium Impurity V exists as a defined mixture of diastereomers , a complex stereochemical profile that is crucial for accurate identification and quantification. A simple analog or a single isomer will not possess this exact profile, thereby failing to act as a true analytical marker and potentially leading to inaccurate purity assessments, method validation failure, or regulatory queries. The procurement of the specific, designated EP Impurity V standard (CAS 1075726-86-1) is therefore a requirement for regulatory-grade analysis and cannot be circumvented by substituting it with a less specific or non-pharmacopoeial material.

Quantitative Evidence for Atracurium Impurity V (1075726-86-1): Direct Comparisons for Informed Procurement


Regulatory Recognition: Atracurium Impurity V is a Designated EP Reference Standard vs. Non-Pharmacopoeial Impurities

Atracurium Impurity V (CAS 1075726-86-1) is explicitly listed and recognized as 'Atracurium EP Impurity V' by the European Pharmacopoeia (EP), making it an official reference standard for pharmaceutical analysis [1]. This contrasts with other atracurium-related impurities (e.g., Impurity J, Impurity K, Impurity D1) which may or may not be pharmacopoeial, or may be designated by a different code [2]. The EP designation provides a quantifiable difference in procurement and use: it is mandated for specific EP monograph tests and is the required comparator for demonstrating analytical method specificity and system suitability in a regulatory filing.

Pharmaceutical Quality Control Regulatory Compliance Method Validation Reference Standards

Analytical Method Validation: Quantifiable Performance as an HPLC/LC-CAD System Suitability Standard

Atracurium Impurity V is utilized as a reference standard in validated analytical methods for the separation and quantification of atracurium, its isomers, and related impurities. Błażewicz et al. (2010) developed an LC method with charged aerosol detection (CAD) to determine atracurium, cisatracurium, and their impurities, achieving a limit of quantitation (LOQ) for the key metabolite laudanosine of 1 µg/mL [1]. While this study does not provide LOQ data specifically for Impurity V, it demonstrates the performance of methods where well-characterized impurities like Impurity V are essential for establishing system suitability, resolution, and specificity. In contrast, using a poorly characterized or unvalidated impurity standard would make it impossible to reliably set critical method parameters such as resolution factors between closely eluting isomers and impurities, a key requirement for ICH Q2(R1) method validation [2].

Analytical Chemistry Chromatography Method Validation Stability Testing

Chiral Complexity: A Defined Mixture of Diastereomers is Essential for Accurate Purity Profiling

Atracurium Impurity V is specifically supplied as a 'Mixture of Diastereomers' . Atracurium besylate contains four chiral centers, giving rise to a complex mixture of ten isomers in its synthesis [1]. The presence of multiple stereocenters means that any impurity arising from the synthesis or degradation will also exist as a mixture of diastereomers. Atracurium Impurity V provides this exact stereochemical profile. In contrast, a single-isomer standard (e.g., a pure enantiomer or a single diastereomer) would not accurately represent the peak pattern observed in HPLC analysis of real drug substance or product, potentially leading to misidentification, inaccurate quantification of total impurities, and failure to meet regulatory specifications for stereoisomeric purity.

Stereochemistry Chiral Separation Impurity Profiling Pharmaceutical Analysis

Synthetic Utility: A Validated Precursor for Cisatracurium, Differentiating it from Other Atracurium Impurities

Atracurium Impurity V (specifically as its N-methyl propanoate iodide derivative) is identified as a useful isoquinolium compound that can be converted into cisatracurium salts . Cisatracurium is the single-isomer active pharmaceutical ingredient (API) with improved pharmacological properties. This synthetic utility is not a feature of many other atracurium impurities (such as Impurity G/Laudanosine, a known neurotoxic metabolite [1], or Impurity F, a separate EP-specified impurity ), which are solely of analytical interest. This characteristic positions Atracurium Impurity V not only as a marker for QC but also as a potential strategic building block for process chemists engaged in the synthesis of cisatracurium or related analogs.

Process Chemistry Synthetic Intermediate Drug Synthesis Cisatracurium

Specific Application Scenarios Where Atracurium Impurity V (1075726-86-1) Provides Definitive Value


Regulatory-Compliant ANDA Submission for a Generic Atracurium Besylate Product

In the development and validation of an Abbreviated New Drug Application (ANDA) for a generic atracurium besylate injectable, Atracurium Impurity V (CAS 1075726-86-1) is a required reference standard. As an EP-specified impurity [1], it must be used to demonstrate the specificity of the HPLC method per ICH Q2(R1) guidelines, accurately identify and quantify the EP Impurity V peak in stability samples, and show that impurity levels are controlled below the ICH Q3B qualification threshold. Substituting this standard with a non-pharmacopoeial impurity would lead to a deficiency letter from regulatory authorities and delay product approval.

Forced Degradation Study to Establish Intrinsic Stability of Atracurium API

During a forced degradation study, Atracurium Impurity V serves as a critical marker for understanding degradation pathways. Its presence as a defined mixture of diastereomers allows for the assessment of chiral stability. By spiking a stressed API sample with a known concentration of the Impurity V standard, analytical chemists can use it to establish mass balance and confirm that the HPLC method is stability-indicating, meaning it can resolve the Impurity V peak from the parent drug and other degradants [2].

Process Development for the Synthesis of High-Purity Cisatracurium

Process chemists developing or optimizing a synthetic route for cisatracurium besylate can utilize Atracurium Impurity V as a starting material or synthetic intermediate . Its conversion to cisatracurium salts provides a distinct advantage over using the more complex atracurium mixture, potentially offering a more streamlined route. Its procurement for this specific application is justified by its documented utility in this context, a feature not shared by many other process-related atracurium impurities.

Method Transfer and Cross-Validation between R&D and QC Laboratories

When transferring a validated HPLC method from an R&D lab to a QC lab at a different site, Atracurium Impurity V is an essential component of the system suitability solution. Using the precise standard ensures that the method’s specificity, particularly the resolution between the Impurity V diastereomer peaks and the atracurium isomer peaks, is maintained across different instruments, columns, and analysts. This reduces the risk of method transfer failure and ensures consistent, reliable quality control of commercial batches [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atracurium Impurity V (Mixture of Diastereomers)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.